molecular formula C22H24ClFN2O B2947288 3-(3-chloro-4-fluorophenyl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]propan-1-one CAS No. 1904067-61-3

3-(3-chloro-4-fluorophenyl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2947288
CAS No.: 1904067-61-3
M. Wt: 386.9
InChI Key: AZBCHNMYJHULBR-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a propan-1-one core structure that links a 3-chloro-4-fluorophenyl moiety with a complex amine group incorporating both pyrrolidine and 1,2,3,4-tetrahydroisoquinoline rings. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in drug discovery, known to be present in compounds with a wide range of biological activities. The specific presence of the chloro and fluoro substituents on the phenyl ring is often utilized in drug design to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets. Research into compounds containing similar structural motifs, such as pyrrolidine and tetrahydroisoquinoline, has shown their potential to interact with various enzyme systems. For instance, some related compounds have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the cholinergic nervous system . The primary application of this chemical is for Research Use Only . It is intended for use in in vitro assays, high-throughput screening, and as a reference standard in analytical studies. Researchers value this compound for exploring structure-activity relationships (SAR), optimizing lead compounds in drug discovery programs, and investigating novel mechanisms of action. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN2O/c23-20-13-16(5-7-21(20)24)6-8-22(27)26-12-10-19(15-26)25-11-9-17-3-1-2-4-18(17)14-25/h1-5,7,13,19H,6,8-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBCHNMYJHULBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the aromatic intermediate: The initial step involves the preparation of the 3-chloro-4-fluoroaniline derivative through halogenation reactions.

    Coupling with pyrrolidine: The aromatic intermediate is then coupled with a pyrrolidine derivative under basic conditions to form the pyrrolidinyl intermediate.

    Introduction of the tetrahydroisoquinoline moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and tetrahydroisoquinoline moieties.

    Reduction: Reduction reactions can be performed on the carbonyl group to yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidation of the pyrrolidine moiety can yield N-oxide derivatives.

    Reduction: Reduction of the carbonyl group results in the formation of the corresponding alcohol.

    Substitution: Substitution reactions on the aromatic ring can introduce various functional groups, such as nitro or bromo groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential pharmacological properties. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it a candidate for the development of new drugs.

Industry

In the industrial sector, the compound may be used in the development of new materials. Its unique chemical properties could be leveraged to create materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Data Gaps

While the evidence provides structural and synthetic data (e.g., melting points in ), direct pharmacological or kinetic studies are absent. Computational modeling (referenced in ) could predict binding affinities, and crystallographic tools (e.g., SHELX ) may aid in elucidating conformational preferences. Further research is needed to correlate structural features with bioactivity.

Biological Activity

The compound 3-(3-chloro-4-fluorophenyl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with a chloro-fluorophenyl moiety and a pyrrolidine ring linked to a tetrahydroisoquinoline. Its molecular formula is C21H24ClFN2OC_{21}H_{24}ClFN_2O, with a molecular weight of approximately 362.88 g/mol.

The biological activity of this compound is hypothesized to involve interaction with various biological targets, including enzymes and receptors. The presence of the 3-chloro-4-fluorophenyl group may enhance binding affinity due to its electron-withdrawing properties, potentially influencing the compound's pharmacokinetic profile.

In Vitro Studies

Recent studies have indicated that compounds bearing the 3-chloro-4-fluorophenyl motif can exhibit significant inhibitory effects on various enzymes. For instance, the compound has been tested for its ability to inhibit tyrosinase activity, which is crucial for melanin biosynthesis in melanocytes. The IC50 values for related compounds have been documented, providing a comparative basis for evaluating the potency of this compound.

CompoundIC50 (µM)Reference
3-(3-chloro-4-fluorophenyl)-1-[...]-propan-1-oneTBD
Kojic Acid (Control)100
Other AnaloguesVarious

Case Studies

A study published in Molecules detailed the synthesis and biological evaluation of several analogues of this compound. The results showed that modifications to the pyrrolidine ring could significantly alter the inhibitory potency against tyrosinase, suggesting potential pathways for optimizing therapeutic efficacy.

Pharmacological Implications

The biological activity of this compound suggests potential applications in treating conditions related to hyperpigmentation and other disorders influenced by tyrosinase activity. Further research is needed to explore its efficacy in vivo and its safety profile.

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